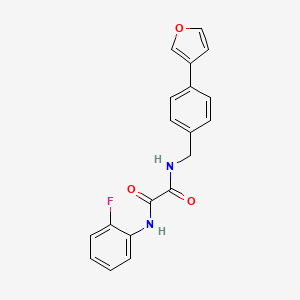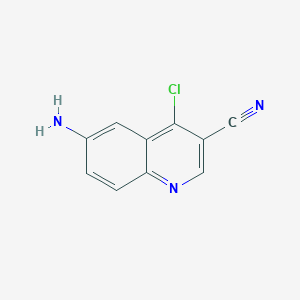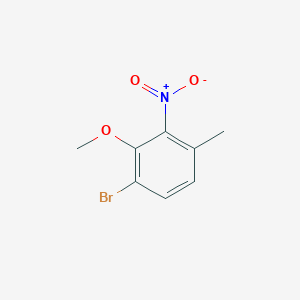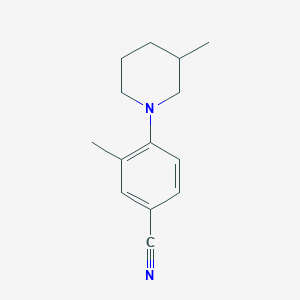![molecular formula C13H20N4O2 B2714598 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide CAS No. 2408957-99-1](/img/structure/B2714598.png)
4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The compound contains a spiro[4.5]decane structure, which is a type of cycloalkane . It also has a pyrazole ring and a carboxamide group. The exact molecular structure would need to be determined through techniques suchApplications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer exciting possibilities. Cyclometalated Pt (II) complexes, in particular, exhibit efficient organic light-emitting properties. The compound EN300-7538621, with its bidentate ligands (C^N and O^O), could serve as a promising candidate for OLEDs. Researchers have synthesized this complex by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by a reaction with a pyrazole-containing 1,3-diketonate ligand. UV-Vis spectrometry studies reveal green fluorescence with a maximum at 514 nm .
Photophysical Studies
Understanding the electronic properties of EN300-7538621 is essential for its applications. Researchers have employed cyclic voltammetry to calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap values. These parameters provide insights into its potential as a phosphor material for photovoltaic devices .
Antileishmanial Activity
Pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial activity. Although specific studies on EN300-7538621 are scarce, its structural features suggest potential in combating leishmaniasis, a parasitic disease caused by Leishmania species .
Antimalarial Properties
Similar to antileishmanial effects, pyrazole derivatives have demonstrated antimalarial activity. While direct studies on EN300-7538621 are limited, its hydrazine-coupled pyrazole moiety warrants investigation for potential antimalarial applications .
Cross-Coupling Reactions
EN300-7538621’s unique structure may find utility in cross-coupling reactions. For instance, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (a related compound) is used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . EN300-7538621’s boron-containing functional group could similarly participate in such reactions.
Propriétés
IUPAC Name |
4-(1-methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-16-7-10(6-15-16)11-8-17(12(14)18)9-13(11)2-4-19-5-3-13/h6-7,11H,2-5,8-9H2,1H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHQWIIOABXAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC23CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

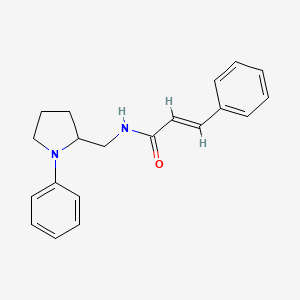

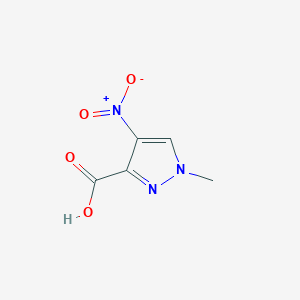

![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
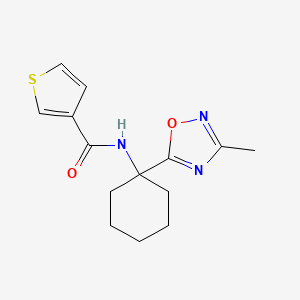
![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
